molecular formula C14H10FN3OS2 B8492881 7-(4-fluorophenyl)-2-methylsulfanylthieno[3,2-d]pyrimidine-6-carboxamide

7-(4-fluorophenyl)-2-methylsulfanylthieno[3,2-d]pyrimidine-6-carboxamide

Cat. No. B8492881
M. Wt: 319.4 g/mol
InChI Key: XWGIRZDSWAJTFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09115140B2

Procedure details

A mixture of 135 mg of 7-(4-fluorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine-6-carboxamide and 293 mg of sodium perborate tetrahydrate in 5 ml of acetic acid is microwave-heated at 70° C. in a sealed tube for 1 h 30. The mixture is taken up with dichloromethane and 100 ml of a sodium thiosulfate solution. The pH is adjusted to pH 8-9 by adding solid potassium carbonate and the aqueous phase is extracted with dichloromethane. The organic phases are dried over magnesium sulfate, filtered, and then concentrated under vacuum so as to obtain a beige solid. This crude is purified on 40 g of silica, elution being carried out with dichloromethane, so as to obtain 90 mg of 7-(4-fluorophenyl)-2-(methylsulfonyl)thieno[3,2-d]pyrimidine-6-carboxamide in the form of a white solid.
Quantity
135 mg
Type
reactant
Reaction Step One
Quantity
293 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
sodium thiosulfate
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:12]3[N:13]=[C:14]([S:17][CH3:18])[N:15]=[CH:16][C:11]=3[S:10][C:9]=2[C:19]([NH2:21])=[O:20])=[CH:4][CH:3]=1.B1([O-])OO1.[OH2:26].[OH2:27].O.O.[Na+].S([O-])([O-])(=O)=S.[Na+].[Na+].C(=O)([O-])[O-].[K+].[K+]>C(O)(=O)C.ClCCl>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:12]3[N:13]=[C:14]([S:17]([CH3:18])(=[O:27])=[O:26])[N:15]=[CH:16][C:11]=3[S:10][C:9]=2[C:19]([NH2:21])=[O:20])=[CH:4][CH:3]=1 |f:1.2.3.4.5.6,7.8.9,10.11.12|

Inputs

Step One
Name
Quantity
135 mg
Type
reactant
Smiles
FC1=CC=C(C=C1)C1=C(SC2=C1N=C(N=C2)SC)C(=O)N
Name
Quantity
293 mg
Type
reactant
Smiles
B1(OO1)[O-].O.O.O.O.[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
sodium thiosulfate
Quantity
100 mL
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phases are dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum so as
CUSTOM
Type
CUSTOM
Details
to obtain a beige solid
CUSTOM
Type
CUSTOM
Details
This crude is purified on 40 g of silica, elution

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=C(SC2=C1N=C(N=C2)S(=O)(=O)C)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 90 mg
YIELD: CALCULATEDPERCENTYIELD 60.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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